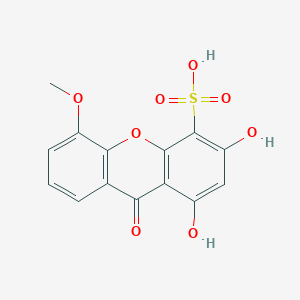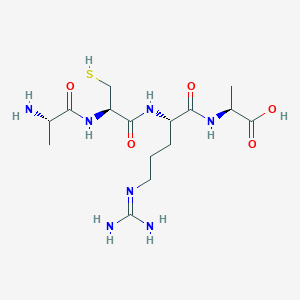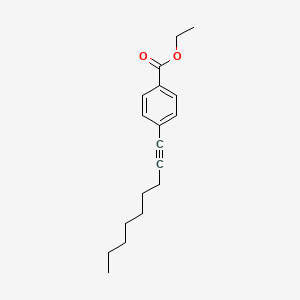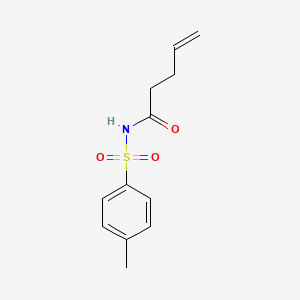
9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- is a complex organic compound with the molecular formula C14H10O8S. This compound belongs to the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyran ring. The presence of sulfonic acid, hydroxyl, and methoxy groups in its structure makes it a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as polyphenols and salicylic acids.
Reaction Conditions: The reaction conditions often involve heating the starting materials with acetic anhydride as a dehydrating agent.
Microwave Heating: Modern methods may employ microwave heating to further enhance the efficiency of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The presence of hydroxyl and methoxy groups allows for substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
Applications De Recherche Scientifique
9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthone: The parent compound of the xanthene family, with a simpler structure and similar biological activities.
1,3-Dihydroxy-9H-xanthen-9-one: A derivative with hydroxyl groups at positions 1 and 3, exhibiting potent biological activities.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: A brominated derivative with enhanced inhibitory activities against certain cancer cell lines.
Uniqueness
9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- stands out due to the presence of the sulfonic acid group, which imparts unique solubility and reactivity properties. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles.
Propriétés
Numéro CAS |
798548-59-1 |
|---|---|
Formule moléculaire |
C14H10O8S |
Poids moléculaire |
338.29 g/mol |
Nom IUPAC |
1,3-dihydroxy-5-methoxy-9-oxoxanthene-4-sulfonic acid |
InChI |
InChI=1S/C14H10O8S/c1-21-9-4-2-3-6-11(17)10-7(15)5-8(16)14(23(18,19)20)13(10)22-12(6)9/h2-5,15-16H,1H3,(H,18,19,20) |
Clé InChI |
HPSOBMUVBIZAGH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3S(=O)(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl[2-(ethylsulfanyl)phenyl]stannane](/img/structure/B12524631.png)

![5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12524649.png)
![4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B12524657.png)

![Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12524659.png)

![5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12524666.png)


![(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12524681.png)
![1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one](/img/structure/B12524685.png)
![7-Methylbicyclo[3.2.2]nonan-6-one](/img/structure/B12524692.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)
